molecular formula C14H20N2O4S2 B4553654 N-ethyl-4-methylsulfanyl-3-(morpholine-4-carbonyl)benzenesulfonamide

N-ethyl-4-methylsulfanyl-3-(morpholine-4-carbonyl)benzenesulfonamide

Cat. No.: B4553654
M. Wt: 344.5 g/mol
InChI Key: IGLTVACPNOPABQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-4-methylsulfanyl-3-(morpholine-4-carbonyl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H20N2O4S2 and its molecular weight is 344.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-ethyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide is 344.08644947 g/mol and the complexity rating of the compound is 472. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-inflammatory and Analgesic Applications

Research on celecoxib derivatives, closely related to N-ethyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide, has demonstrated potential anti-inflammatory, analgesic, and anticancer properties. A study by Ş. Küçükgüzel et al. (2013) highlighted the synthesis of novel celecoxib derivatives that showed significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, compared to untreated controls or celecoxib itself (Ş. Küçükgüzel et al., 2013).

Antioxidant, Enzyme Inhibitory, and Anticancer Properties

Nabih Lolak et al. (2020) investigated a series of benzenesulfonamides incorporating 1,3,5-triazine motifs, which showed moderate antioxidant activity and inhibitory potency against enzymes like acetylcholinesterase and butyrylcholinesterase. These enzymes are associated with diseases such as Alzheimer's and Parkinson's, suggesting therapeutic potential for related compounds (Nabih Lolak et al., 2020).

pH-Responsive MRI Contrast Agents

A study by R. Uzal-Varela et al. (2020) introduced ligands containing a N-ethyl-4-(trifluoromethyl)benzenesulfonamide group with pH-dependent relaxivity, suitable for use as MRI contrast agents. This research underscores the application of sulfonamide derivatives in developing advanced diagnostic tools (R. Uzal-Varela et al., 2020).

Antimicrobial Activity

The antimicrobial properties of sulfonamide derivatives were explored by Nikulsinh Sarvaiya et al. (2019), who synthesized compounds showing activity against various bacteria and fungi. This indicates the potential of N-ethyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide derivatives in developing new antimicrobial agents (Nikulsinh Sarvaiya et al., 2019).

Intraocular Pressure Lowering and Glaucoma Treatment

A. Casini et al. (2002) developed sulfonamides incorporating a 4-sulfamoylphenylmethylthiourea scaffold, showing potent inhibitory properties against carbonic anhydrase isozymes and effectiveness in lowering intraocular pressure in rabbits, suggesting applications in glaucoma treatment (A. Casini et al., 2002).

Properties

IUPAC Name

N-ethyl-4-methylsulfanyl-3-(morpholine-4-carbonyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S2/c1-3-15-22(18,19)11-4-5-13(21-2)12(10-11)14(17)16-6-8-20-9-7-16/h4-5,10,15H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGLTVACPNOPABQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC(=C(C=C1)SC)C(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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